molecular formula C17H19Cl2N B143865 (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride CAS No. 79559-98-1

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Cat. No. B143865
CAS RN: 79559-98-1
M. Wt: 308.2 g/mol
InChI Key: QTILPEMKUQBCMU-RVXRQPKJSA-N
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Description

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, also known as (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is a useful research compound. Its molecular formula is C17H19Cl2N and its molecular weight is 308.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Process Development

Research efforts have led to the development of stereoselective processes for the synthesis of related tetrahydronaphthalen-amine derivatives, highlighting their importance as synthetic intermediates. A study by Han et al. (2007) described a large-scale, stereoselective process yielding a similar compound with high chemical and stereochemical purity, demonstrating the compound's relevance in organic synthesis and pharmaceutical manufacturing Han et al., 2007.

Pharmaceutical Applications

Vukics et al. (2002) detailed an improved industrial synthesis of sertraline hydrochloride, an antidepressant, starting from a similar tetrahydronaphthalene derivative, underscoring the utility of such compounds in the synthesis of clinically significant pharmaceuticals Vukics et al., 2002.

Derivatization and Identification

Nycz et al. (2016) focused on the identification and derivatization of selected cathinones, including a compound structurally related to the one . This study illustrates the compound's role in forensic science, particularly in the analysis and identification of psychoactive substances Nycz et al., 2016.

Molecular Structure and Oxidation Reactions

Research on the oxidation reactions of azines has also shed light on derivatives of tetrahydronaphthalen-amine compounds. Malkova et al. (2014) explored the synthesis and molecular structure of related compounds, contributing to a deeper understanding of their chemical properties and reactions Malkova et al., 2014.

Chiral Auxiliary and Asymmetric Synthesis

Orsini et al. (2005) introduced a chiral auxiliary based on a tetrahydronaphthalene analogue for use in asymmetric Reformatsky reactions, highlighting the compound's significance in the development of enantioselective synthetic methodologies Orsini et al., 2005.

properties

IUPAC Name

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTILPEMKUQBCMU-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712362
Record name (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

CAS RN

79646-00-7
Record name (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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